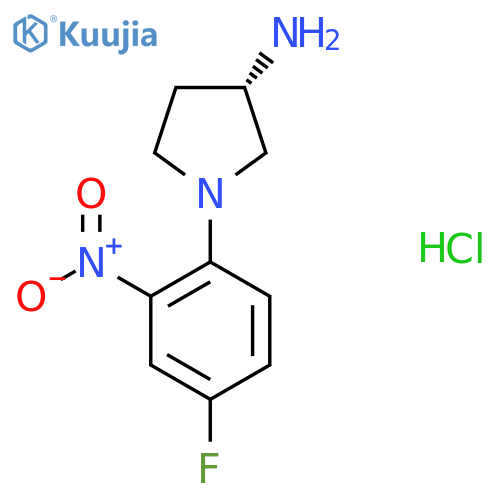Cas no 1233860-06-4 ((S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride)

(S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride
-
- インチ: 1S/C10H12FN3O2.ClH/c11-7-1-2-9(10(5-7)14(15)16)13-4-3-8(12)6-13;/h1-2,5,8H,3-4,6,12H2;1H/t8-;/m0./s1
- InChIKey: NYNZBBZJXVFLNA-QRPNPIFTSA-N
- ほほえんだ: Cl.FC1C=CC(=C(C=1)[N+](=O)[O-])N1CC[C@@H](C1)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 271
- トポロジー分子極性表面積: 75.1
(S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM318444-1g |
(S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride |
1233860-06-4 | 95% | 1g |
$415 | 2023-11-21 | |
| Fluorochem | 063701-1g |
S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride |
1233860-06-4 | 95% | 1g |
£276.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1772673-1g |
(S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride |
1233860-06-4 | 98% | 1g |
¥16816.00 | 2024-08-09 | |
| Chemenu | CM318444-1g |
(S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride |
1233860-06-4 | 95% | 1g |
$350 | 2021-08-18 |
(S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride 関連文献
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
(S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochlorideに関する追加情報
(S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride (CAS No. 1233860-06-4): An Overview of Its Properties and Applications
(S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride (CAS No. 1233860-06-4) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound, often referred to as (S)-FNP-Pyrrolidine, is a derivative of pyrrolidine, a five-membered heterocyclic amine, and incorporates a fluoro-substituted nitrophenyl group, which imparts specific chemical and biological properties.
The synthesis of (S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride typically involves multi-step processes, including the formation of the pyrrolidine ring and the introduction of the fluoro-substituted nitrophenyl moiety. The chiral center at the pyrrolidine nitrogen atom is crucial for its biological activity, as it can influence the compound's interaction with biological targets. Recent advancements in asymmetric synthesis have enabled more efficient and scalable production methods, making this compound more accessible for research and development.
In terms of physical properties, (S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride is a white crystalline solid with a melting point typically ranging from 180°C to 185°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics are important for its use in various experimental settings, including in vitro assays and animal studies.
The biological activity of (S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride has been extensively studied in recent years. One of its key applications is as a lead compound for the development of novel therapeutics targeting neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, particularly those involving serotonin and dopamine. For instance, studies have demonstrated that (S)-FNP-Pyrrolidine can exhibit selective serotonin reuptake inhibition (SSRI) properties, making it a potential candidate for the treatment of depression and anxiety disorders.
Beyond its role in neurotransmitter modulation, (S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride has also shown promise in other therapeutic areas. Preclinical studies have indicated that it may have anti-inflammatory effects, which could be beneficial for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Additionally, preliminary data suggest that this compound may possess anti-cancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis.
The pharmacokinetic profile of (S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride is another important aspect of its evaluation. Studies have shown that it exhibits good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. However, like many small molecules, it may also be subject to metabolism by cytochrome P450 enzymes, which can affect its stability and efficacy in vivo. Therefore, ongoing research is focused on optimizing its pharmacokinetic properties to enhance its therapeutic potential.
In the context of drug development, (S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride has entered various stages of preclinical testing to assess its safety and efficacy. Toxicology studies have generally shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further investigations are necessary to fully understand its long-term safety profile and potential side effects.
The future prospects for (S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride are promising. Ongoing clinical trials are evaluating its effectiveness in treating various neurological disorders and other medical conditions. Additionally, researchers are exploring the possibility of combining this compound with other therapeutic agents to achieve synergistic effects and improve treatment outcomes.
In conclusion, (S)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride (CAS No. 1233860-06-4) represents an important molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it a valuable lead compound for the development of novel therapeutics targeting neurological disorders, inflammatory diseases, and cancer. As research continues to advance, this compound holds significant potential to contribute to the discovery of new treatments that can improve patient outcomes.
1233860-06-4 ((S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride) 関連製品
- 1803571-85-8(4-bromo-7-chlorothieno[2,3-c]pyridine)
- 32752-37-7(1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane)
- 1805508-29-5(4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine)
- 898792-52-4(Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate)
- 2172101-79-8(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid)
- 201608-14-2(Ac-DEVD-AFC)
- 1340250-65-8(1,2,4-Oxadiazole, 3-[(3-azetidinyloxy)methyl]-5-ethyl-)
- 1694938-25-4(1-acetyl-2-methylpiperidine-4-carboxylic acid)
- 117422-43-2(5-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride)
- 1351800-23-1((4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone)




